molecular formula C18H18N2O2 B7462054 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone

1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone

Cat. No. B7462054
M. Wt: 294.3 g/mol
InChI Key: BYEMKLLTQHQKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone, also known as PDP or Pyrrolo[3,2-b]pyridine-5-carboxylic acid ethyl ester, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as GABA and glutamate. 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has also been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been found to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone is its relatively simple synthesis method, which makes it readily available for lab experiments. Additionally, 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been found to exhibit a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone. One potential direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various neurological disorders. Additionally, it may be useful to explore the potential of 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone as a lead compound for the development of new drugs with improved pharmacological properties. Finally, it may be interesting to investigate the potential of 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone as a tool for studying the role of neurotransmitters and cytokines in various biological processes.

Synthesis Methods

The synthesis of 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone involves the condensation of 2-acetylpyridine with 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid hydrazide in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with ethyl chloroformate to obtain 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone.

Scientific Research Applications

1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, 1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(21)16-11-17(19-12-16)18(22)20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-7,11-12,19H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEMKLLTQHQKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)N2CCC(=CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone

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